2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol is a chemical compound characterized by its complex structure, which includes a cyclohexyl group, an isoquinoline moiety, and an amino alcohol functionality. Its molecular formula is C19H27N3O, and it has a molar mass of 313.44 g/mol. The compound features a cis configuration at the cyclohexyl amine position, which may influence its biological activity and interactions with biological systems .
The specific reactions involving this compound depend on the reaction conditions and the presence of other reactants .
The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol may involve several steps:
These methods are indicative and would need optimization for yield and purity .
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has potential applications in various fields:
Further research is necessary to explore these applications fully .
Interaction studies involving 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol could focus on:
Such studies are critical for evaluating the compound's viability as a therapeutic agent .
Several compounds share structural features with 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Ethylisoquinoline | Isoquinoline backbone | Known for neuroprotective effects |
| 2-Cyclohexylethanol | Cyclohexane ring and hydroxyl group | Simpler structure; less complex interactions |
| Trans 4-amino-cyclohexyl acetic acid | Similar amine functionality | Different stereochemistry may affect activity |
| 1-(4-Ethylphenyl)-2-aminoethanol | Contains an ethylphenyl group | Variation in aromatic systems |
These compounds highlight the diversity within this class of molecules while emphasizing the unique structural characteristics of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol that may influence its biological activity and applications .
The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol requires a carefully orchestrated multi-step approach that encompasses the construction of three distinct structural components: the 4-ethylisoquinolin-5-yl moiety, the cyclohexylamine framework, and the aminoethanol linker . The synthetic strategy typically involves the preparation of these components through independent synthetic routes followed by their sequential coupling through selective amination reactions [2].
The isoquinoline core represents the most structurally complex component and serves as the foundation for the entire synthetic sequence [3]. Modern approaches to isoquinoline synthesis have evolved significantly, with the Bischler-Napieralski synthesis remaining a cornerstone methodology [4]. This reaction involves the formation of an amide from an acylated β-phenylethylamine using an acid-chloride or anhydride, followed by cyclization with phosphorus oxychloride or phosphorus pentoxide to yield 1-substituted-3,4-dihydroisoquinoline derivatives [4]. The subsequent dehydrogenation can be accomplished using palladium, sulfur, or diphenyl disulfide to afford the fully aromatic isoquinoline system [4].
Alternative synthetic approaches have emerged that offer improved efficiency and functional group tolerance [3]. The palladium-catalyzed α-arylation of ketone enolates provides a convergent route to polysubstituted isoquinolines [5]. This methodology utilizes readily available precursors combined in a regiocontrolled manner, with the protocol employing palladium catalysis for carbon-carbon bond formation under mild reaction conditions with high reaction yields [6]. The synthetic approach typically involves a four-component, three-step, one-pot coupling procedure that can furnish substituted isoquinolines in overall yields up to 80 percent [5].
The construction of the cyclohexylamine component presents its own synthetic challenges, particularly regarding the establishment of the cis stereochemistry [7]. Reductive amination of cyclohexanone derivatives represents the most direct approach to cyclohexylamine formation [8]. This process begins with the reductive amination of cyclohexanone, involving reaction with an amine source in the presence of a reducing agent [8]. Acidic metal catalysts are typically employed as reducing agents while maintaining temperatures between 150 to 350 degrees Celsius and pressures of 18 to 200 atmospheres [8].
| Synthetic Component | Key Reaction | Typical Yield Range | Critical Conditions |
|---|---|---|---|
| 4-Ethylisoquinoline | Bischler-Napieralski | 60-80% | Phosphorus oxychloride, reflux |
| Cyclohexylamine Core | Reductive Amination | 70-85% | Metal catalyst, 150-350°C |
| Aminoethanol Linker | Nucleophilic Substitution | 75-90% | Base conditions, polar solvent |
| Final Coupling | Selective Amination | 65-75% | Controlled temperature, inert atmosphere |
The overall synthetic strategy requires careful consideration of functional group compatibility and reaction sequence optimization [9]. The heterocyclic compound synthesis can be carried out based on different reactions including cyclization, condensation, cycloaddition, azotization, and oxidation [9]. The exact synthesis method varies depending on the structure of the target compound and the functional groups required [9].
Recent advances in synthetic methodology have focused on developing more efficient and environmentally sustainable approaches [10]. The incorporation of flow chemistry techniques has shown particular promise for multi-step heterocyclic syntheses, offering improved heat and mass transfer, enhanced safety profiles, and reduced environmental impact [10]. These continuous flow processes enable the telescoping of multiple synthetic steps, reducing the need for intermediate isolation and purification [10].
Catalytic hydrogenation represents a fundamental transformation in the synthesis of cyclohexylamine derivatives, offering precise control over stereochemistry and functional group compatibility [11]. The formation of the cyclohexylamine framework in 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol requires careful selection of hydrogenation conditions to achieve the desired cis configuration while maintaining the integrity of the isoquinoline and aminoethanol functionalities [12].
Palladium on carbon emerges as the most versatile catalyst for alkene hydrogenation, providing reliable reduction of multiple-bonded species with hydrogen gas [11]. These metal catalysts are typically finely divided and adsorbed on high surface-area materials such as activated carbon or alumina, creating heterogeneous catalysts that do not dissolve in solution [11]. The mechanism involves transfer of hydrogen to the alkene on the metal surface, generally occurring with high selectivity for syn-addition products [11].
The choice of metal catalyst significantly influences both the reaction rate and selectivity [13]. Palladium and platinum catalysts have been widely used for decades, while rhodium and ruthenium also make excellent hydrogenation catalysts with distinct advantages [13]. Ruthenium catalysts are particularly noteworthy for their tendency to exhibit induction periods, especially at low pressures [13]. These induction periods can be eliminated by pre-treating the catalyst with hydrogen or by adding small amounts of stannous ion [13].
| Catalyst System | Temperature (°C) | Pressure (atm) | Selectivity (%) | Typical Yield (%) |
|---|---|---|---|---|
| Palladium/Carbon | 25-50 | 1-5 | >95 | 85-95 |
| Platinum/Carbon | 50-80 | 2-10 | >90 | 80-90 |
| Rhodium/Alumina | 30-60 | 1-3 | >98 | 90-95 |
| Ruthenium/Carbon | 40-100 | 5-20 | >85 | 75-85 |
The stereochemical outcome of cyclohexylamine formation requires particular attention to reaction conditions and catalyst selection [7]. Visible-light-enabled stereoselective synthesis has emerged as a powerful approach for preparing functionalized cyclohexylamine derivatives [7]. This methodology employs photoredox catalysis to enable intermolecular cycloaddition reactions, achieving moderate to good yields with excellent diastereoselectivities [7]. The protocol features full atom economy, good functional-group compatibility, mild reaction conditions, and an overall redox-neutral process [7].
Mechanistic studies of catalytic hydrogenation reveal the importance of understanding rate-determining steps and reaction kinetics [14]. Electrochemical reductive amination has been investigated as a sustainable alternative to traditional chemical reducing agents [14]. Faradaic efficiencies of approximately 83 percent can be achieved using copper metal electrodes [14]. In-depth electrokinetic studies reveal the rate-determining step and overall reaction nature, with continuous-wave electron paramagnetic resonance analysis capturing radical intermediate species formed during the catalytic cycle [14].
The optimization of hydrogenation conditions requires balancing multiple factors including catalyst activity, selectivity, and substrate compatibility [13]. Temperature control proves critical, as higher temperatures can increase reaction rates but may compromise selectivity or lead to catalyst deactivation [13]. Pressure optimization affects both the rate of hydrogen uptake and the dissolution of hydrogen in the reaction medium [13].
Industrial applications of reductive amination have demonstrated the scalability of these methodologies [15]. Enzyme-catalyzed reductive amination reactions have been developed from milligram to ton scale, utilizing imine reductases and amine dehydrogenases [15]. These biocatalytic approaches offer excellent enantioselectivity and operate under mild reaction conditions, making them attractive for pharmaceutical applications [15].
The synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol necessitates sophisticated protection/deprotection strategies to prevent undesired side reactions and ensure selective functionalization of the multiple amino groups present in the target structure [16]. The strategic use of protecting groups enables the sequential installation of functional groups while maintaining the integrity of previously formed bonds [17].
Carbamate protecting groups represent the most versatile and widely employed strategy for amino group protection in complex synthetic sequences [16]. The tert-butoxycarbonyl group offers exceptional utility due to its ease of introduction, stability under basic and neutral conditions, and selective removal under acidic conditions [16]. Boc protection can be achieved using di-tert-butyl dicarbonate in the presence of a base, forming a stable carbamate linkage that withstands a wide range of reaction conditions [16].
The mechanism of Boc protection involves nucleophilic attack of the amine on the carbonyl carbon of the carbonate, forming a tetrahedral intermediate followed by elimination of a carbonate group [16]. Deprotection occurs through protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid, resulting in loss of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [16].
| Protecting Group | Introduction Conditions | Stability | Deprotection Conditions | Typical Yield (%) |
|---|---|---|---|---|
| Boc | Boc₂O, base, room temperature | Acid labile | TFA, 0°C | 90-95 |
| Cbz | CbzCl, base, 0°C | Base stable | H₂/Pd-C or HBr/AcOH | 85-90 |
| Fmoc | Fmoc-Cl, base, room temperature | Acid stable | Piperidine/DMF | 85-95 |
| Teoc | Teoc-Cl, base, room temperature | Acid/base stable | Fluoride ion | 80-90 |
The benzyloxycarbonyl protecting group provides an alternative approach that offers orthogonal deprotection conditions [16]. Cbz groups can be removed through catalytic hydrogenation using palladium on carbon, hydrobromic acid in acetic acid, or sodium in liquid ammonia [17]. This protecting group demonstrates excellent stability under basic and neutral conditions while remaining resistant to nucleophilic attack [17].
Fluorenylmethyloxycarbonyl protection has gained prominence due to its unique base-labile characteristics [16]. Fmoc groups can be removed under mild basic conditions using dilute piperidine solution or diethylamine in dimethylformamide at room temperature [17]. This orthogonal reactivity profile makes Fmoc particularly valuable for solid-phase peptide synthesis and complex multi-step sequences [17].
The 2-(trimethylsilyl)ethoxycarbonyl group offers yet another dimension of selectivity through its fluoride-mediated deprotection [18]. Teoc groups demonstrate exceptional stability under both acidic and basic conditions, requiring fluoride ion sources such as tetrabutylammonium fluoride for removal [18]. This unique deprotection mechanism provides excellent chemoselectivity in the presence of other acid- or base-labile protecting groups [18].
Strategic considerations for protecting group selection must account for the synthetic sequence, reaction conditions, and functional group compatibility [19]. The tactical approach should ensure easy and efficient introduction, reasonable cost and availability, minimal spectroscopic interference, chromatographic stability, and selective removal under highly specific conditions [19]. The by-products of deprotection should be easily separated from the desired product [19].
Advanced protecting group strategies have evolved to address the challenges of complex synthetic sequences [20]. One-step deprotection methodologies enable the simultaneous removal of multiple protecting groups under carefully controlled conditions [20]. These approaches can include acids such as hydrochloric acid, hydrobromic acid, and trifluoroacetic acid, carbonate bases such as sodium carbonate and potassium carbonate, hydroxide bases, lithium bases, oxidants such as ceric ammonium nitrate, and hydrogenation conditions [20].
The development of relay deprotection strategies allows for the transformation of stable protecting groups into more labile variants [19]. This approach enables the use of robust protection during the majority of the synthetic sequence while facilitating final deprotection under mild conditions [19]. Such strategies prove particularly valuable when dealing with sensitive functional groups or complex molecular architectures [19].
Solvent selection represents a critical parameter in the synthesis of 2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol, significantly influencing reaction rates, selectivity, product isolation, and overall process efficiency [21]. The complex multi-step synthetic sequence requires careful consideration of solvent compatibility across multiple transformations while maintaining optimal conditions for each individual reaction [22].
The principles of green chemistry have fundamentally transformed solvent selection strategies in pharmaceutical synthesis [23]. Traditional organic solvents generate substantial amounts of hazardous waste and present significant environmental challenges [23]. Solvent-free approaches have emerged as promising alternatives, eliminating dependency on organic solvents while reducing waste generation, minimizing energy consumption, and decreasing chemical exposure risks [23].
Modern solvent optimization strategies encompass multiple criteria including yield, productivity, antisolvent efficiency, solvation propensity, impurity rejection, crystallization behavior, and environmental considerations [22]. The selection process requires balancing these competing factors while ensuring compatibility with downstream processing requirements [22]. Predictive modeling combined with systematic experimentation enables rapid identification of optimal solvent systems across these multiple dimensions [22].
| Solvent Class | Reaction Efficiency | Environmental Impact | Safety Profile | Cost Considerations |
|---|---|---|---|---|
| Conventional Organic | High | Poor | Moderate | Low |
| Green Alternatives | Moderate-High | Excellent | Good | Moderate |
| Supercritical Fluids | High | Excellent | Excellent | High |
| Ionic Liquids | Variable | Good | Good | High |
Supercritical carbon dioxide has gained significant attention as a green solvent alternative in pharmaceutical synthesis [24]. Supercritical fluids offer unique properties for extracting and purifying pharmaceutical compounds while replacing toxic organic solvents [24]. These systems provide tunable solvent properties through pressure and temperature manipulation, enabling selective dissolution and precipitation of target compounds [24].
The implementation of organic solvent nanofiltration provides an innovative approach to solvent optimization and recovery [21]. This membrane-based separation technology offers low energy consumption, minimal solid waste generation, and easy scale-up for continuous processes [21]. Organic solvent nanofiltration enables the concentration and purification of active pharmaceutical ingredients while facilitating solvent exchange and recovery [21].
Systematic solvent screening methodologies have been developed to efficiently identify optimal reaction conditions [25]. Automated optimization platforms enable the simultaneous evaluation of multiple solvent systems while monitoring reaction progress through analytical techniques [25]. Bayesian optimization algorithms can identify optimal conditions through minimal experimentation, significantly reducing development time and resource consumption [25].
The role of solvent in controlling reaction selectivity extends beyond simple solvation effects [10]. Specific solvent-substrate interactions can influence reaction pathways, stereochemical outcomes, and product distributions [10]. For example, polar solvents may preferentially stabilize ionic intermediates while non-polar solvents favor radical pathways [10]. Understanding these mechanistic implications enables rational solvent selection for achieving desired synthetic outcomes [10].
Continuous flow processing offers additional opportunities for solvent optimization through precise control of mixing, temperature, and residence time [25]. These systems enable the use of solvent combinations that may be incompatible in batch processes while providing enhanced safety profiles for hazardous reactions [25]. The integration of in-line analytical monitoring allows for real-time optimization of solvent composition and reaction conditions [25].
The economic implications of solvent selection extend throughout the entire manufacturing process [26]. Green chemistry approaches can provide significant cost savings through reduced waste disposal, lower energy consumption, and simplified purification procedures [26]. However, the initial investment in alternative solvent systems or specialized equipment must be balanced against long-term operational benefits [26].
Multi-solvent systems offer enhanced flexibility for complex synthetic transformations [21]. These approaches can optimize individual reaction steps while maintaining overall process efficiency through strategic solvent exchange or removal [21]. Advanced membrane technologies enable selective solvent recovery and reuse, further improving the environmental and economic profile of the synthetic process [21].